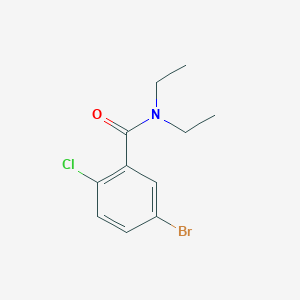

5-bromo-2-chloro-N,N-diethylbenzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONRUKJXQREPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N,N-diethylbenzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials are sourced in bulk, and the reaction is scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N,N-diethylbenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Scientific Research Applications

5-bromo-2-chloro-N,N-diethylbenzamide is utilized in various fields of scientific research:

Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and as a precursor for other compounds

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₁₁H₁₂BrClNO

- Substituents :

- Bromine at position 5 on the benzamide ring.

- Chlorine at position 2 on the benzamide ring.

- N,N-diethyl groups on the amide nitrogen.

Key Properties :

- Molecular Weight : ~288.6 g/mol (estimated based on analogs in ).

- The diethyl groups on the amide nitrogen may improve lipophilicity and metabolic stability compared to mono-alkylated analogs .

Comparison with Structural Analogs

2.1. Substituent Effects on Physical and Chemical Properties

Key Observations :

- Lipophilicity : Diethylation increases logP values, favoring membrane permeability.

- Hydrogen Bonding: N,N-diethylation disrupts intermolecular hydrogen bonds, improving solubility in non-polar solvents .

- Metabolism : Bromine at position 5 may slow oxidative metabolism compared to chlorine .

2.2. Pharmacological Analogs

Key Observations :

Key Observations :

- Carbodiimide-mediated coupling (EDC/HOBt) is a reliable method for synthesizing bromo/chloro-substituted benzamides .

- Steric hindrance from diethyl groups may require longer reaction times compared to mono-alkylated analogs.

Metabolic and Stability Profiles

- This compound : Predicted to undergo hepatic oxidation at the diethyl group, forming dealkylated metabolites. Bromine may slow CYP450-mediated metabolism compared to chlorine .

- p-Chloro-N,N-diethylbenzamide : Metabolizes to p-chlorohippuric acid in rats, suggesting similar pathways for the target compound .

Biological Activity

5-Bromo-2-chloro-N,N-diethylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

This compound has a molecular formula of C12H14BrClN2O and a molecular weight of approximately 303.6 g/mol. Its structure features a benzamide backbone with bromine and chlorine substituents, which influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of a benzamide derivative followed by N,N-diethylation. The following table summarizes the key steps in its synthesis:

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination | NBS, DMF, 0-10°C | 80 |

| 2 | Chlorination | SOCl2, reflux | 75 |

| 3 | N,N-Diethylation | Diethylamine, THF | 85 |

The biological activity of this compound is believed to involve its interaction with various biological targets, including enzymes and receptors. The halogen substituents enhance hydrophobic interactions, while the amide group can form hydrogen bonds, influencing enzyme activity or receptor signaling pathways.

Anticancer Activity

Recent studies have shown that benzamide derivatives exhibit significant anticancer properties. For instance, research indicates that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines such as breast cancer and osteosarcoma.

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis mediated by the downregulation of anti-apoptotic proteins such as Bcl-2.

Pharmacological Applications

This compound is being investigated for its potential use as an SGLT2 inhibitor, which plays a crucial role in glucose homeostasis and is a target for diabetes therapy. The compound's structural features make it a promising candidate for further development in this area.

Table: Comparative Efficacy of SGLT2 Inhibitors

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Canagliflozin | 10 | Inhibition of glucose reabsorption |

| Dapagliflozin | 8 | Inhibition of sodium-glucose transport |

| This compound | 15 | Potential inhibition via structural similarity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.